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Compound of Interest

Compound Name: 3-Phenoxypropanenitrile

Cat. No.: B1585563

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern pharmaceutical development and fine chemical synthesis, the
utility of bifunctional molecules as versatile intermediates cannot be overstated. 3-
Phenoxypropanenitrile, a molecule incorporating both a phenoxy ether and a nitrile group,
represents a significant building block with latent potential in organic synthesis and medicinal
chemistry. This guide, designed for the discerning researcher and drug development
professional, provides a comprehensive technical overview of 3-Phenoxypropanenitrile, from
its fundamental chemical identity to its synthesis, analytical characterization, and potential
applications. By elucidating the causality behind synthetic choices and providing robust
analytical frameworks, this document aims to serve as an authoritative resource for the
scientific community.

Core Identification and Physicochemical Properties

At its core, 3-Phenoxypropanenitrile is a molecule that bridges the aromatic reactivity of a
phenol with the versatile chemistry of an aliphatic nitrile.

Table 1: Core Identifiers for 3-Phenoxypropanenitrile
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Identifier Value

IUPAC Name 3-phenoxypropanenitrile
3-Phenoxypropionitrile, beta-

Synonyms o
Phenoxypropionitrile[1]

CAS Number 3055-86-5[1][2][3][4]

Molecular Formula

CoHsNO[1][2]

Molecular Weight

147.17 g/mol [3]

InChl Key

IXAUFLAHUXISCH-UHFFFAOY SA-N[1]

A thorough understanding of its physical properties is paramount for its effective use in

experimental design, particularly for reaction setup, purification, and storage.

Table 2: Physicochemical Properties of 3-Phenoxypropanenitrile

Property Value Source
White to almost white powder
Appearance [3]
or crystal
Melting Point 58-61 °C [3114]
Boiling Point 120 °C at 2 mmHg [3]
Solubility Slightly soluble in methanol [3]

Storage Temperature

Room temperature, sealed in a 3]
dry environment

Synthesis and Mechanistic Considerations

The synthesis of 3-Phenoxypropanenitrile can be approached through several strategic
disconnections. The most direct and industrially relevant methods involve the formation of the

ether linkage.
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Michael Addition of Phenol to Acrylonitrile

A highly efficient and atom-economical approach is the base-catalyzed Michael addition of
phenol to acrylonitrile.[3] This reaction leverages the nucleophilicity of the phenoxide ion,
generated in situ, which attacks the electrophilic 3-carbon of the acrylonitrile Michael acceptor.

Reaction Scheme: Phenol + Acrylonitrile — 3-Phenoxypropanenitrile

Causality and Optimization: The choice of catalyst is critical for the success of this reaction.
While traditional bases like sodium hydroxide can be used, they often require stringent
anhydrous conditions and can lead to side reactions, such as the polymerization of acrylonitrile.
Modern catalytic systems, such as copper(l) complexes with N-heterocyclic carbene ligands
(e.g., (IPr)Cu(OPh)), have demonstrated high efficacy.[3] These catalysts facilitate the
conjugate addition under milder conditions, offering greater control and higher yields. The
catalyst's role is to activate the phenol, increasing its nucleophilicity without promoting
unwanted side reactions.
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Caption: Workflow for the Michael addition synthesis of 3-Phenoxypropanenitrile.
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Williamson Ether Synthesis

An alternative, classic approach is the Williamson ether synthesis. This method involves the
reaction of a sodium phenoxide with a 3-halopropanenitrile (e.g., 3-chloropropanenitrile). This is
a bimolecular nucleophilic substitution (SN2) reaction.

Reaction Scheme: Sodium Phenoxide + 3-Chloropropanenitriie — 3-Phenoxypropanenitrile +
Sodium Chloride

Causality and Optimization: This pathway is highly dependent on the principles of SN2
reactions. The halide should be on a primary carbon to minimize the competing E2 elimination
reaction. Aprotic polar solvents, such as DMF or DMSO, are preferred as they solvate the
cation (Na+) without strongly solvating the nucleophile (phenoxide), thus enhancing its
reactivity. The primary drawback of this method can be the availability and stability of the 3-
halopropanenitrile reactant.

Role as a Pharmaceutical Intermediate

While direct applications of 3-Phenoxypropanenitrile in final drug structures are not widely
documented, its structural motifs—the phenoxy ether and the nitrile—are prevalent in a vast
array of pharmaceuticals. Nitriles are valuable precursors to key functional groups, including
carboxylic acids (via hydrolysis) and primary amines (via reduction).[5]

Potential Synthetic Utility in Drug Development:

e Precursor to y-Aminobutyric Acid (GABA) Analogs: Reduction of the nitrile group to a primary
amine would yield 3-phenoxypropylamine. This structure could serve as a scaffold for the
synthesis of GABA analogs, which are important in neuroscience for treating conditions like
epilepsy and neuropathic pain.

o Synthesis of Carboxylic Acid Derivatives: Hydrolysis of the nitrile furnishes 3-
phenoxypropanoic acid. This carboxylic acid could be a building block for creating esters or
amides with potential biological activity, for instance, as anti-inflammatory agents or
cardiovascular drugs.[6]

» Scaffold for Heterocyclic Chemistry: The reactive nitrile group can participate in cycloaddition
reactions or be used to construct heterocyclic rings, which are fundamental components of
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many drug molecules.[5]

The value of 3-Phenoxypropanenitrile lies in its ability to act as a versatile intermediate,
allowing for the introduction of the phenoxypropyl moiety into more complex molecular
architectures.[7][8]
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Caption: Potential synthetic pathways for drug development from 3-Phenoxypropanenitrile.

Analytical Characterization Protocols

Rigorous analytical control is essential to verify the identity, purity, and quality of 3-
Phenoxypropanenitrile. A multi-technique approach is recommended for comprehensive
characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. A
reversed-phase method is suitable for 3-Phenoxypropanenitrile.
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Table 3: Exemplar HPLC Protocol

Parameter

Condition

Rationale

Column

C18 reversed-phase (e.g., 4.6
x 150 mm, 5 um)

Provides good retention and
separation for moderately

polar aromatic compounds.

Mobile Phase

Acetonitrile and Water with
0.1% Formic Acid (Gradient)

A gradient elution (e.g., 40-
90% acetonitrile over 15
minutes) is effective for
separating impurities with a
range of polarities. Formic acid
improves peak shape and
ensures ionization for MS

detection if used.

Flow Rate

1.0 mL/min

Standard flow rate for
analytical columns of this

dimension.

Detection

UV at 254 nm and 270 nm

The phenyl ring provides
strong UV absorbance,
allowing for sensitive

detection.

Injection Volume

10 pL

Standard volume for analytical
HPLC.

This method is adept at separating starting materials, by-products, and degradation products

from the main compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

For assessing volatile and semi-volatile impurities, GC-MS is the technique of choice. It

provides both retention time data for quantification and mass spectral data for definitive

identification.

Table 4: Exemplar GC-MS Protocol
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Parameter Condition Rationale
Mid-polarity capillary column Offers excellent resolution for a
Column (e.g., DB-5ms, 30 m x 0.25 wide range of organic
mm x 0.25 pm) molecules.
) Helium at a constant flow of Inert and provides good
Carrier Gas ) ) .
1.0 mL/min chromatographic efficiency.

Ensures complete volatilization
Injector Temp. 250 °C of the analyte without thermal

degradation.

Start at 100 °C, ramp at 10 A temperature ramp effectively
Oven Program °C/min to 280 °C, hold for 5 separates compounds with
min different boiling points.

Standard El energy provides
Electron lonization (El) at 70 reproducible fragmentation
MS Detector ) ) ]
eV, scanning m/z 40-400 patterns for library matching

and structural elucidation.

Expected Fragmentation: Key fragments would likely include the molecular ion (m/z 147), a
fragment corresponding to the loss of the nitrile group (m/z 121), the phenoxy ion (m/z 93), and
the tropylium ion (m/z 77).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for unambiguous structure elucidation. Both *H and 3C NMR should be
performed.

IH NMR (Expected Resonances):
e Aromatic Protons (CeHs): Multiplets in the range of 6 6.9-7.4 ppm (5H).
o Methylene Protons (O-CHz): A triplet around & 4.2 ppm (2H).

¢ Methylene Protons (CH2-CN): A triplet around & 2.8 ppm (2H).
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13C NMR (Expected Resonances):

Aromatic Carbons: Signals between 6 115-160 ppm.

Nitrile Carbon (CN): A signal around & 118 ppm.

Methylene Carbon (O-CHz): A signal around & 65 ppm.

Methylene Carbon (CH2-CN): A signal around & 18 ppm.

The specific chemical shifts and coupling patterns provide a unique fingerprint of the molecule,
confirming its structure and providing information on its purity.

Safety, Handling, and Toxicology

As a nitrile-containing compound, 3-Phenoxypropanenitrile requires careful handling. The
available safety data indicates potential hazards upon exposure.

Table 5: GHS Hazard Information

Hazard Class Statement

Acute Toxicity, Oral H302: Harmful if swallowed

Acute Toxicity, Dermal H312: Harmful in contact with skin
Acute Toxicity, Inhalation H332: Harmful if inhaled

(Based on GHS classification for similar nitrile compounds)[3]
Recommended Handling Procedures:

o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),
safety goggles with side shields, and a laboratory coat.

e Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood, to minimize inhalation exposure.

o First Aid Measures:

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1585563?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0347169.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[e]

In case of skin contact: Immediately wash with soap and plenty of water.

o

In case of eye contact: Rinse cautiously with water for several minutes.

If swallowed: Rinse mouth and seek immediate medical attention.

[¢]

o

If inhaled: Move the person into fresh air.

o Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place away from
incompatible materials such as strong oxidizing agents.

Toxicological Insights: The toxicity profile is likely influenced by both the phenoxy moiety and
the nitrile group. Phenoxy compounds can have varying toxicities, and some glycol ethers
(related structures) have been associated with hematological and reproductive effects. The
nitrile group can potentially be metabolized to release cyanide, although this is highly structure-
dependent. Therefore, all handling should proceed with the assumption that the compound is
toxic.

Conclusion

3-Phenoxypropanenitrile is a valuable chemical intermediate with significant potential for
application in pharmaceutical and chemical synthesis. Its straightforward synthesis via methods
like the Michael addition, combined with the versatile reactivity of its nitrile and ether functional
groups, makes it an attractive building block for creating more complex molecular architectures.
This guide has provided a comprehensive framework for its identification, synthesis, analysis,
and safe handling. As research continues, the full scope of 3-Phenoxypropanenitrile's utility in
the development of novel therapeutics and materials will undoubtedly expand, underscoring the
importance of a thorough understanding of such foundational chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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